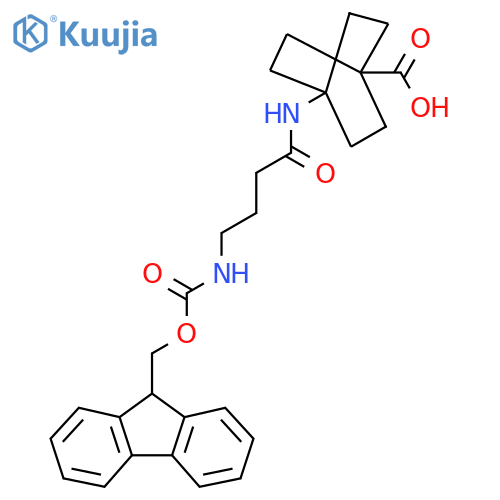

Cas no 2172021-56-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid

- 2172021-56-4

- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid

- EN300-1525416

-

- インチ: 1S/C28H32N2O5/c31-24(30-28-14-11-27(12-15-28,13-16-28)25(32)33)10-5-17-29-26(34)35-18-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,23H,5,10-18H2,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: IPLBHCHHBSPZQV-UHFFFAOYSA-N

- SMILES: OC(C12CCC(CC1)(CC2)NC(CCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

- 精确分子量: 476.23112213g/mol

- 同位素质量: 476.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 35

- 回転可能化学結合数: 9

- 複雑さ: 767

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- XLogP3: 3.6

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1525416-10.0g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-0.05g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 0.05g |

$2829.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-2500mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 2500mg |

$2071.0 | 2023-09-26 | ||

| Enamine | EN300-1525416-1000mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 1000mg |

$1057.0 | 2023-09-26 | ||

| Enamine | EN300-1525416-10000mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 10000mg |

$4545.0 | 2023-09-26 | ||

| Enamine | EN300-1525416-5.0g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-0.1g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-0.5g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 0.5g |

$3233.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-2.5g |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1525416-50mg |

4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2172021-56-4 | 50mg |

$888.0 | 2023-09-26 |

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acidに関する追加情報

Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic Acid (CAS No. 2172021-56-4)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid, identified by its CAS number 2172021-56-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their structural complexity and functional diversity, making it a subject of extensive research in drug discovery and development.

The molecular structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a common protective group in peptide synthesis, suggests potential applications in the development of peptide mimetics or protease inhibitors. Additionally, the amide linkage and the bicyclo[2.2.2]octane scaffold provide a rigid core structure, which can enhance the compound's binding affinity and selectivity towards target proteins.

In recent years, there has been a growing interest in the development of novel scaffolds for drug discovery, particularly those that can mimic the natural folds of biological targets. The bicyclo[2.2.2]octane moiety, in particular, has been recognized for its ability to adopt conformational shapes that are complementary to those of protein binding pockets, thereby facilitating tight binding interactions. This structural feature makes 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid a promising candidate for designing small-molecule inhibitors targeting various therapeutic areas.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. The combination of the Fmoc group and the amide functionality suggests that it could be used to create peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity but with improved pharmacokinetic properties. Peptidomimetics have been successfully used in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.

The research on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid has been extended to explore its pharmacological effects in vitro and in vivo. Preliminary studies have indicated that this compound exhibits interesting biological activities that warrant further investigation. For instance, it has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation and survival. These findings are particularly exciting given the ongoing efforts to develop more effective and selective anticancer agents.

The synthesis of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid represents a significant challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has been instrumental in facilitating key bond-forming steps in the synthesis process.

In addition to its potential therapeutic applications, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo[2.2.2]octane-1-carboxylic acid may also find utility in other areas of chemical biology and materials science. Its unique structural features make it an attractive candidate for studying protein-ligand interactions using computational methods such as molecular dynamics simulations and docking studies. These computational approaches can provide valuable insights into the binding mechanism and help optimize the compound's design for better efficacy.

The future direction of research on this compound is likely to focus on optimizing its pharmacological properties through structure-based drug design techniques. By modifying specific functional groups or introducing new ones, researchers can fine-tune the compound's activity profile to target specific diseases or biological pathways more effectively. Furthermore, exploring its potential as a tool compound in biochemical assays could provide new insights into cellular processes and disease mechanisms.

In conclusion, 4-4-( ({(9H-fluorenine)-9-yldimethoxycarbonyl}) amino) butanamide-bicyclo [ 22 octa - 1 - carboxylic acid (CAS No.21720215684 ) is a structurally complex organic molecule with significant potential in pharmaceutical research and development . Its unique features make it an intriguing candidate for designing novel therapeutics , particularly those targeting cancer , inflammation , and other critical diseases . As synthetic chemistry continues to advance , it is likely that more compounds like this will be discovered , offering new hope for treating some of humanity's most challenging health issues .

2172021-56-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid) Related Products

- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)

- 124002-38-6((2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate)

- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 13618-88-7(5,6,7,8-tetrahydroindolizine)

- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 1427354-42-4(6-Tert-butyl 7-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate)

- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)